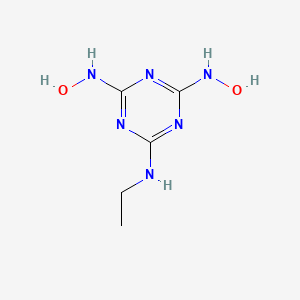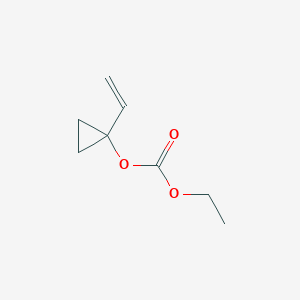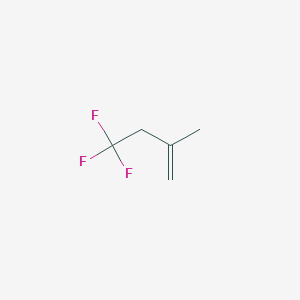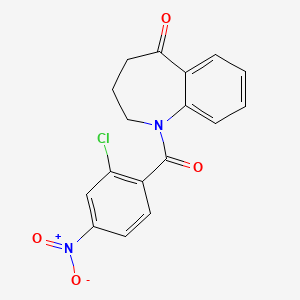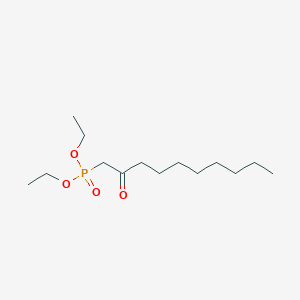
Diaminophosphanylphosphonamidous acid;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaminophosphanylphosphonamidous acid;chloride is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of both phosphanyl and phosphonamidous functional groups, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diaminophosphanylphosphonamidous acid;chloride typically involves the reaction of phosphonamidous acid derivatives with chlorinating agents. Common chlorinating agents used in this process include thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃). The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Diaminophosphanylphosphonamidous acid;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonamidous acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Diaminophosphanylphosphonamidous acid;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which diaminophosphanylphosphonamidous acid;chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The phosphanyl and phosphonamidous groups can participate in coordination chemistry, forming complexes with metal ions and other substrates. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonamidous acid derivatives: Compounds with similar functional groups but different substituents.
Phosphanyl compounds: Molecules containing the phosphanyl group but lacking the phosphonamidous functionality.
Uniqueness
Diaminophosphanylphosphonamidous acid;chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications where both nucleophilic and electrophilic properties are required.
Propriétés
| 159100-39-7 | |
Formule moléculaire |
ClH7N3OP2- |
Poids moléculaire |
162.47 g/mol |
Nom IUPAC |
diaminophosphanylphosphonamidous acid;chloride |
InChI |
InChI=1S/ClH.H7N3OP2/c;1-5(2)6(3)4/h1H;4H,1-3H2/p-1 |
Clé InChI |
FNKXDRCOIQGQGD-UHFFFAOYSA-M |
SMILES canonique |
NP(N)P(N)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
